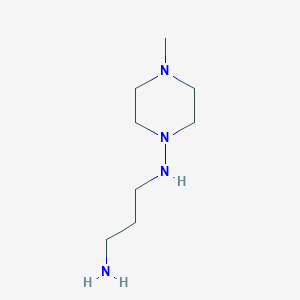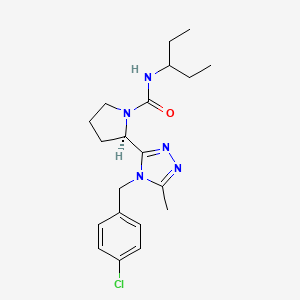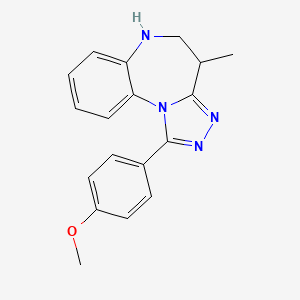
2-Chloro-4-nitro-1-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8ClNO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and phenoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-1-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-1-phenoxybenzene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of Friedel-Crafts catalysts, such as aluminum chloride, can also enhance the selectivity of the chlorination step .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of substituents on the aromatic ring.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as 2-amino-4-chloro-1-phenoxybenzene and 2,4-dichloro-1-phenoxybenzene .
Aplicaciones Científicas De Investigación
2-Chloro-4-nitro-1-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and chloro groups on the aromatic ring influence the reactivity and orientation of further substitutions, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Chloro-1-nitro-2-phenoxybenzene
- 2,4-Dichloro-1-phenoxybenzene
Uniqueness
2-Chloro-4-nitro-1-phenoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it particularly useful in targeted synthetic applications where specific substitution patterns are required .
Propiedades
Número CAS |
56966-69-9 |
|---|---|
Fórmula molecular |
C12H8ClNO3 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
2-chloro-4-nitro-1-phenoxybenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
ZIDYALDTDUSPFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)
![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)

![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)









